molecular formula C8H6O4 B053572 benzene-1,3-dicarboxylic acid CAS No. 112043-90-0

benzene-1,3-dicarboxylic acid

Cat. No.: B053572
CAS No.: 112043-90-0
M. Wt: 168.12 g/mol
InChI Key: QQVIHTHCMHWDBS-BFGUONQLSA-N
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Description

Benzene-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Benzene(dicarboxylic acid-13C2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzene(dicarboxylic acid-13C2) can be synthesized through several methods. One common approach involves the oxidation of meta-xylene using a strong oxidizing agent such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 1,3-Benzene(dicarboxylic acid-13C2) often involves the catalytic oxidation of meta-xylene using air or oxygen in the presence of a catalyst such as cobalt or manganese. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzene(dicarboxylic acid-13C2) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1,3-Benzene(dicarboxylic acid-13C2) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Benzene(dicarboxylic acid-13C2) exerts its effects depends on its specific application. In isotopic labeling studies, the carbon-13 atoms allow researchers to track the compound’s movement and transformation within a system. This helps in understanding metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzene(dicarboxylic acid-13C2) is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in research applications that require precise tracking and analysis of chemical processes .

Properties

IUPAC Name

benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVIHTHCMHWDBS-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583907
Record name Benzene-1,3-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112043-90-0
Record name Benzene-1,3-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112043-90-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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